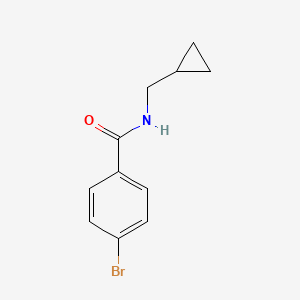
2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
Vue d'ensemble
Description
2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one (CPMTB) is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in various areas of science and technology. CPMTB is an important intermediate for the synthesis of various compounds, such as benzimidazoles and thiazole derivatives. It is also used as a starting material for the preparation of anionic surfactants, dyes, and drugs. Furthermore, it has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal effects.
Applications De Recherche Scientifique
2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as benzimidazoles and thiazole derivatives. It has also been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and esters. Furthermore, it has been used in the synthesis of anionic surfactants, dyes, and drugs. In addition, it has been used in the synthesis of various polymers and copolymers materials.
Mécanisme D'action
The mechanism of action of 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators, such as prostaglandins, thromboxanes, and leukotrienes. Inhibition of COX-2 activity leads to a reduction in the production of these pro-inflammatory mediators, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects
2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-fungal effects. In addition, it has been found to possess antioxidant and anti-microbial activities. Furthermore, it has been found to possess anti-diabetic and anti-obesity effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one in laboratory experiments include its low cost, availability, and ease of synthesis. Furthermore, it is a versatile compound that can be used in a variety of research applications. However, there are some limitations to using 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one in laboratory experiments. For example, it is not very stable and is prone to decomposition. In addition, it is a toxic compound and should be handled with caution.
Orientations Futures
The future directions for 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one research include further investigations into its anti-inflammatory, anti-cancer, and anti-fungal effects. In addition, further research should be conducted into its potential uses as a catalyst in organic synthesis, as well as its potential applications in the synthesis of anionic surfactants, dyes, and drugs. Furthermore, further research should be conducted into its potential uses in the synthesis of various polymers and copolymers materials. Finally, further research should be conducted into its mechanism of action and its potential uses in the treatment of various diseases.
Méthodes De Synthèse
2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is synthesized through a three-step process involving the reaction of 4-chlorobenzaldehyde with thiourea, followed by the treatment with hydrochloric acid and finally the reaction with sodium nitrite. The reaction of 4-chlorobenzaldehyde and thiourea is carried out in an aqueous solution at a temperature of 80-90 °C for 1-3 hours. The reaction of hydrochloric acid and sodium nitrite is then carried out in an aqueous solution at a temperature of 50-60 °C for 1-2 hours. The product is then purified by recrystallization and characterized by spectroscopic methods such as FTIR, 1H NMR, and mass spectroscopy.
Propriétés
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)9-14-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-9H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQILZSNILUVNI-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)Cl)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one | |
CAS RN |
23983-06-4 | |
| Record name | Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-chlorophenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate](/img/structure/B6611462.png)



amino}-3-methylbutanoic acid](/img/structure/B6611483.png)
![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)
